![molecular formula C11H11ClN2O B458719 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 123990-50-1](/img/structure/B458719.png)

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

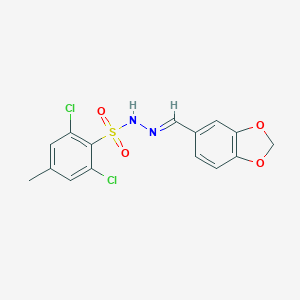

“2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 123990-50-1 . It has a molecular weight of 222.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its structure allows for multiple reaction pathways, making it a versatile building block in organic chemistry. It can undergo reactions such as nucleophilic substitution, addition, and cyclization to yield a wide array of derivatives with potential applications in drug development and materials science .

Aldose Reductase Inhibitors

Aldose reductase (ALR2) is an enzyme implicated in diabetic complications, and inhibitors of this enzyme are sought after for therapeutic purposes. Derivatives of the compound have been evaluated for their inhibitory activity against ALR2, which could lead to the development of new treatments for diabetes-related conditions .

Aldehyde Reductase Inhibitors

Similar to ALR2, aldehyde reductase (ALR1) plays a role in metabolic processes. Inhibitors of ALR1 have potential applications in treating or preventing complications arising from aldehyde toxicity. The compound has been studied for its efficacy in inhibiting ALR1, which may contribute to advancements in metabolic disorder treatments .

Multicomponent Reactions

The compound is used in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler substrates in a single reaction vessel. This approach is environmentally friendly and cost-effective, as it minimizes waste and simplifies purification processes. The compound’s reactivity makes it suitable for MCRs, leading to diverse molecular structures with potential pharmacological activities .

Pharmacological Properties

Polysubstituted derivatives of the compound exhibit a range of pharmacological properties. These derivatives have been the subject of extensive research due to their potential as therapeutic agents. The compound’s derivatives have been explored for activities such as anti-inflammatory, antimicrobial, and anticancer effects, among others .

Structure-Based Drug Design

The compound’s derivatives can be used in the study of biomolecule-ligand complexes, which is crucial for structure-based drug design. This application involves understanding the interaction between drugs and their targets at the molecular level, which can inform the design of more effective and selective therapeutic agents .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLGRJHWGRBJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=C(C=C2CO1)C#N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B458636.png)

![Methyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B458638.png)

![2-{[2-(4-Propoxybenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B458642.png)

![6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-ol](/img/structure/B458644.png)

![2-[(4-acetylanilino)methyl]-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B458648.png)

![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B458652.png)

![4-bromo-N-{1-[(methylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458653.png)

![4-butoxy-N-[1-[(ethylamino)carbonyl]-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B458654.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B458656.png)

![3-bromo-N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B458657.png)

![3-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458658.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione 2-({2,4-bisnitrophenyl}hydrazone)](/img/structure/B458659.png)